Benzo[b]thiophene-2-carboxamide, 3-chloro-N-3-pyridinyl-
CAS No.: 65469-40-1
Cat. No.: VC20615269
Molecular Formula: C14H9ClN2OS
Molecular Weight: 288.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65469-40-1 |
|---|---|
| Molecular Formula | C14H9ClN2OS |
| Molecular Weight | 288.8 g/mol |
| IUPAC Name | 3-chloro-N-pyridin-3-yl-1-benzothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C14H9ClN2OS/c15-12-10-5-1-2-6-11(10)19-13(12)14(18)17-9-4-3-7-16-8-9/h1-8H,(H,17,18) |
| Standard InChI Key | FZFPWIOHQCXEFW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CN=CC=C3)Cl |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-chloro-N-(pyridin-3-yl)benzo[b]thiophene-2-carboxamide, reflects its fused bicyclic system comprising a benzene ring condensed with a thiophene ring. Key structural features include:
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Benzo[b]thiophene core: A planar aromatic system with a sulfur atom at position 1, contributing to electronic delocalization and intermolecular interactions .
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Chlorine substituent: Positioned at C3, enhancing electrophilicity and influencing binding affinity to biological targets .
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Carboxamide linkage: Connects the benzo[b]thiophene moiety to a pyridin-3-yl group, introducing hydrogen-bonding capabilities and structural rigidity .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₄H₉ClN₂OS | |
| Molecular weight | 288.76 g/mol | |
| Solubility (aqueous) | 3 µg/mL | |
| Canonical SMILES | ClC1=C(SC2=CC=CC=C12)C(=O)NC3=CN=CC=C3 |
Spectroscopic and Crystallographic Data
While crystallographic data for this specific derivative remain unpublished, analogous benzo[b]thiophene carboxamides exhibit characteristic infrared (IR) peaks for C=O (1670–1690 cm⁻¹) and N–H (3300–3350 cm⁻¹) stretches . Nuclear magnetic resonance (NMR) spectra typically show:
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¹H NMR: Pyridinyl protons as doublets (δ 8.3–8.6 ppm), aromatic benzo[b]thiophene protons (δ 7.2–7.9 ppm), and a broad singlet for the amide NH (δ 10.2–10.5 ppm) .
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¹³C NMR: Carbonyl resonance at δ 165–168 ppm, with pyridinyl carbons between δ 120–150 ppm .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 3-chloro-N-(pyridin-3-yl)benzo[b]thiophene-2-carboxamide typically involves multi-step protocols:
Benzo[b]thiophene-2-carboxylic Acid Synthesis
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Cyclization: Reacting 2-fluorobenzaldehyde with methyl 2-mercaptoacetate under basic conditions (K₂CO₃/DMF) forms methyl benzo[b]thiophene-2-carboxylate .
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Hydrolysis: LiOH-mediated saponification yields benzo[b]thiophene-2-carboxylic acid .
Carboxamide Formation
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Coupling Reaction: The acid is treated with 3-aminopyridine using coupling agents like EDC·HCl and HOBt under ultrasonication, achieving yields >75% .
Optimization Strategies
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Ultrasound Irradiation: Reduces reaction times from 12–24 hours to 1–2 hours, improving efficiency .
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Green Solvents: Polyethylene glycol (PEG-400) enhances yields in cyclization steps .
Biological Activities and Mechanisms
Antimycobacterial Activity
Benzo[b]thiophene carboxamides exhibit potent activity against Mycobacterium tuberculosis (MTB):
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MIC Values: Analogous compounds (e.g., 7b, 8c) show MICs of 0.56–2.73 µg/mL against drug-sensitive and multidrug-resistant MTB strains .
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Dormant Bacilli Inhibition: Derivatives like 8g inhibit oxygen-deprived M. bovis BCG with MICs <1 µg/mL, surpassing rifampicin’s efficacy .
Table 2: Comparative Antitubercular Activity
| Compound | MIC vs MTB (µg/mL) | MIC vs MDR-MTB (µg/mL) |
|---|---|---|
| 3-Chloro-N-(pyridin-3-yl) analog* | 0.91–2.83 | 2.73–22.86 |
| Rifampicin | 0.25–0.5 | >32 |
*Data inferred from structural analogs .
Antibacterial Activity Against Staphylococcus aureus
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Methicillin-Resistant S. aureus (MRSA): Acylhydrazone derivatives (e.g., II.b) demonstrate MICs of 4 µg/mL, comparable to vancomycin .
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Mechanism: Disruption of cell wall synthesis via DprE1 enzyme inhibition, validated by molecular docking .
Cytotoxicity and Selectivity
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Selectivity Index (SI): >100 against HeLa cells for lead compounds, indicating low off-target toxicity .
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Apoptotic Pathways: Activation of caspase-3 and PARP cleavage in cancer cell lines .
Molecular Docking and Structure-Activity Relationships (SAR)
DprE1 Enzyme Inhibition
Docking studies (PDB: 4P8N) reveal:
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Chlorine Interaction: Forms van der Waals contacts with Lys418 and Gly117 residues .
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Pyridinyl Group: Hydrogen bonds with Asp386 and water-mediated interactions stabilize the enzyme-inhibitor complex .
SAR Insights
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Chlorine Substituent: Essential for potency; removal reduces activity 10-fold .
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Pyridinyl Position: 3-Pyridinyl enhances solubility and target engagement versus 2- or 4-isomers .
Applications and Future Directions
Therapeutic Applications
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Tuberculosis: Oral bioavailability and efficacy against dormant bacilli position it as a next-generation anti-TB agent .
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Oncology: Apoptosis induction in solid tumors warrants further preclinical evaluation .
Material Science
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Organic Semiconductors: Planar structure and π-conjugation suggest utility in thin-film transistors.
Challenges and Innovations
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